GNF179 Does Not Induce Parasite Dormancy Unlike Dihydroartemisinin: Direct Stage-of-Action Comparison
In a direct head-to-head comparison using the same synchronized P. falciparum 3D7 culture system, GNF179 did not induce dormancy in ring-stage parasites, whereas dihydroartemisinin (DHA) induced a quiescent dormant ring population that could resume growth after drug removal [1]. GNF179 was more rapidly cidal against schizonts than against rings and trophozoites, but with 12 h of exposure it effectively killed both rings and dormant rings of wild-type and K13 ART-resistant parasites within 72 h [1]. Furthermore, in combination with artemisinin, GNF179 prevented recrudescence of dormant rings bearing pfk13 propeller mutations [1].
| Evidence Dimension | Dormancy induction in ring-stage P. falciparum |
|---|---|
| Target Compound Data | GNF179: No dormancy induction; kills rings and dormant rings within 72 h (12 h exposure) |
| Comparator Or Baseline | DHA: Induces dormancy in ring-stage parasites; dormant rings can resume growth and cause recrudescence |
| Quantified Difference | Qualitative difference: GNF179 does not induce the dormancy phenotype that DHA induces, eliminating a key mechanism of artemisinin resistance |
| Conditions | Synchronized P. falciparum 3D7 cultures; ring-stage parasites (0–6 h post-invasion); 12 h compound exposure; assessment at 72 h by MitoTracker Orange HCI; tested against wild-type and K13 mutant (R539T, I543T, C580Y) lines |
Why This Matters
For procurement decisions in antimalarial resistance research, GNF179 is the only IZP probe compound for which absence of dormancy induction has been experimentally demonstrated, making it irreplaceable for studies on recrudescence prevention and triple-therapy design targeting dormant ring populations.
- [1] Dembele L, Aniweh Y, Diallo N, Sogore F, Sangare CPO, Haidara AS, et al. Imidazolopiperazines Kill both Rings and Dormant Rings in Wild-Type and K13 Artemisinin-Resistant Plasmodium falciparum In Vitro. Antimicrob Agents Chemother. 2018 Apr 26;62(5):e02235-17. View Source
